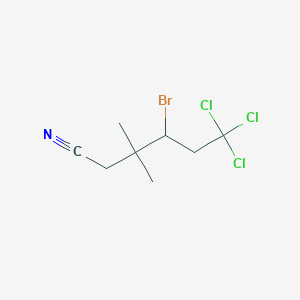
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanenitrile
Cat. No. B8564935
Key on ui cas rn:
61863-97-6
M. Wt: 307.4 g/mol
InChI Key: XUWFHFLGZFACDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04195033
Procedure details


A mixture of 3-bromo-1-cyano-2,2-dimethyl-5,5,5-trichloropentane (0.5 g.) and a solution of sodium (0.2 g.) in ethanol (10 ml.) is refluxed for 2 hours after which the ethanol is removed by evaporation under reduced pressure. The residue is partitioned between chloroform (20 ml.) and water (20 ml.) and the chloroform layer separated, washed with water and dried over anhydrous magnesium sulphate. Removal of the solvent by evaporation under reduced pressure yields 1-cyano 2-(2,2,-dichlorovinyl)-3,3-dimethylcyclopropane, identified by infra-red and nuclear magnetic resonance spectroscopy.
Quantity
0.5 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Br[CH:2]([CH2:9][C:10]([Cl:13])([Cl:12])Cl)[C:3]([CH3:8])([CH3:7])[CH2:4][C:5]#[N:6].[Na]>C(O)C>[C:5]([CH:4]1[C:3]([CH3:7])([CH3:8])[CH:2]1[CH:9]=[C:10]([Cl:12])[Cl:13])#[N:6] |^1:13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(CC#N)(C)C)CC(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed by evaporation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is partitioned between chloroform (20 ml.) and water (20 ml.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the chloroform layer separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporation under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1C(C1(C)C)C=C(Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
